Tos-PEG7-CH2CO2tBu

Übersicht

Beschreibung

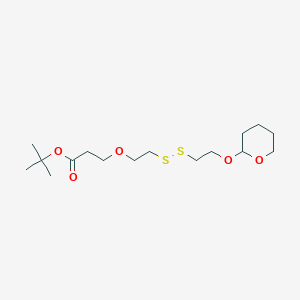

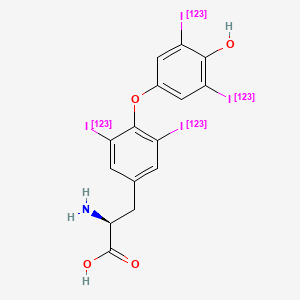

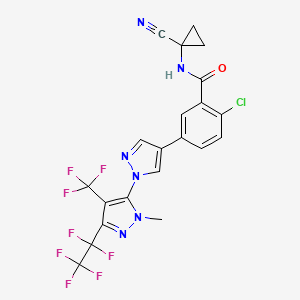

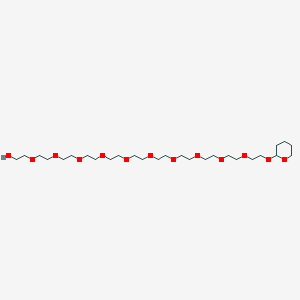

Tos-PEG7-CH2CO2tBu is a PEG linker containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

Tos-PEG7-CH2CO2tBu has a molecular weight of 550.7 g/mol . Its molecular formula is C25H42O11S . It contains a total of 79 bonds, including 37 non-H bonds, 9 multiple bonds, 24 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 6 aliphatic ethers, and 1 thio-/dithio-sulfonate .Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Tos-PEG7-CH2CO2tBu has a molecular weight of 550.7 g/mol . Its molecular formula is C25H42O11S . Unfortunately, specific physical properties such as color, density, hardness, and melting and boiling points are not available in the resources .Wissenschaftliche Forschungsanwendungen

Enhanced Anticancer Efficacy

Tos-PEG7-CH2CO2tBu derivatives, particularly those involving alpha-tocopheryl succinate (TOS) conjugated with polyethylene glycol (PEG), like TPGS, have shown enhanced anticancer activity. TPGS has demonstrated a stronger ability to inhibit the growth of cancer cells and induce apoptosis more effectively than TOS alone. This suggests that the PEG conjugation enhances the anticancer efficacy of TOS, making it a potential candidate for improved cancer therapeutics (Youk et al., 2005).

Nanoparticle Drug Delivery Systems

The use of Tos-PEG7-CH2CO2tBu derivatives in nanoparticle drug delivery systems has been explored, particularly for targeted cancer therapy. For example, TOS-cisplatin prodrugs have been used in solid lipid nanoparticles for the treatment of cervical cancer, showing enhanced antitumor activity and lower toxicity compared to traditional formulations (Liu et al., 2017).

RAFT Block Copolymers for Cancer Treatment

Tos-PEG7-CH2CO2tBu has been utilized in the synthesis of RAFT block copolymers, which are used to create nanoparticles for cancer treatment. These nanoparticles are designed to deliver hydrophobic molecules effectively to cancer cells, with their activity being influenced by the molecular weight of PEG and the content of methacrylic derivative of alpha-tocopheryl succinate (MTOS) (Palao-Suay et al., 2016).

Biofilm Antimicrobial Activity

Research has shown that PEG conjugation can enhance the antimicrobial activity of certain drugs against bacterial biofilms. For example, PEGylated tobramycin demonstrated more effective biofilm elimination compared to tobramycin alone, suggesting a potential application in treating biofilm-associated infections (Du et al., 2015).

Enhancing Oral Bioavailability

The modification of drugs with Tos-PEG7-CH2CO2tBu-related compounds has been shown to enhance their oral bioavailability. This is crucial in the case of drugs with poor solubility or absorption, making them more effective in their therapeutic applications (Qi et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O11S/c1-22-5-7-23(8-6-22)37(27,28)35-20-19-33-16-15-31-12-11-29-9-10-30-13-14-32-17-18-34-21-24(26)36-25(2,3)4/h5-8H,9-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPLDSHYHFUPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-PEG7-CH2CO2tBu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

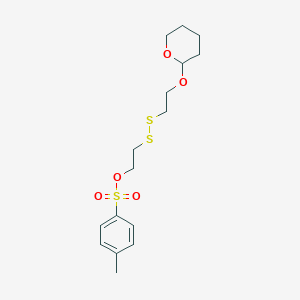

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)